4-Bromo-3',5'-difluorobenzophenone
Overview
Description
4-Bromo-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’,5’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromo-3,5-difluorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-3’,5’-difluorobenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl group in the benzophenone moiety can participate in oxidation and reduction reactions, forming alcohols or carboxylic acids under appropriate conditions.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzophenones, alcohols, carboxylic acids, and complex aromatic compounds depending on the reaction type.
Scientific Research Applications
4-Bromo-3’,5’-difluorobenzophenone is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3’,5’-difluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents influence the compound’s electronic properties, enhancing its binding affinity and specificity. The carbonyl group in the benzophenone moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
- 4-Bromo-3,5-difluorobenzonitrile
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-3,5-difluorobenzaldehyde
Comparison: 4-Bromo-3’,5’-difluorobenzophenone is unique due to the presence of both bromine and fluorine atoms on the phenyl rings, which significantly alters its reactivity and interaction with other molecules compared to its analogs. The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSPHHIIJGNZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373635 | |
Record name | 4-Bromo-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-03-4 | |
Record name | (4-Bromophenyl)(3,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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